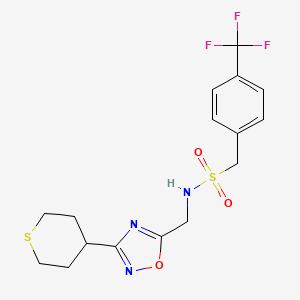

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Beschreibung

N-((3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a tetrahydro-2H-thiopyran moiety and a 4-(trifluoromethyl)phenyl group. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle widely utilized in medicinal chemistry for its metabolic stability and bioisosteric properties, often serving as a surrogate for ester or amide functionalities. The tetrahydro-2H-thiopyran group introduces conformational rigidity and sulfur-based interactions, while the trifluoromethylphenyl sulfonamide moiety enhances lipophilicity and target-binding affinity, particularly in enzyme inhibition contexts .

Eigenschaften

IUPAC Name |

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O3S2/c17-16(18,19)13-3-1-11(2-4-13)10-27(23,24)20-9-14-21-15(22-25-14)12-5-7-26-8-6-12/h1-4,12,20H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOYCRQYEUERAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C2=NOC(=N2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including antibacterial properties and mechanisms of action.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 409.44 g/mol. The structure features a tetrahydrothiopyran moiety, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.44 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

Antibacterial Activity

Recent studies have investigated the antibacterial properties of similar compounds containing thiopyran and oxadiazole moieties. For instance, compounds derived from tetrahydro-2H-thiopyran have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Mechanism of Action:

The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis. The oxadiazole ring is believed to enhance the interaction with bacterial ribosomes, leading to bacteriostatic effects.

Table 2: Antibacterial Activity Data

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | E. coli | 15 |

| Similar Thiopyran Derivative | Klebsiella pneumoniae | 18 |

| Similar Thiopyran Derivative | Staphylococcus aureus | 20 |

Case Studies

In a study evaluating various thiopyran derivatives, it was found that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced antibacterial efficacy . The compound's structural features were crucial in determining its interaction with bacterial targets.

Case Study Example:

A synthesized derivative demonstrated a notable reduction in bacterial load in infected mice models when administered orally, suggesting good bioavailability and pharmacokinetic properties. This aligns with findings from related compounds that exhibited similar behavior against viral infections .

Antiviral Activity

Emerging research indicates that compounds similar to N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide may also possess antiviral properties. Specifically, some derivatives have shown efficacy against herpesviruses, suggesting potential applications in treating viral infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable in the evidence, inferences can be drawn from structural analogs:

- Lipophilicity: The trifluoromethyl group enhances membrane permeability compared to non-fluorinated phenyl groups in compounds.

- Metabolic Stability : The tetrahydro-2H-thiopyran group may reduce oxidative metabolism relative to thiazole-containing analogs.

- Target Affinity : Sulfonamide groups often exhibit stronger hydrogen-bonding interactions with enzymes (e.g., carbonic anhydrase) compared to propanamide derivatives .

Table 2: Hypothesized Property Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.